(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide
Description
This acrylamide derivative belongs to a class of α,β-unsaturated carbonyl compounds characterized by a cyano group at the β-position, a benzyl-substituted amide, and a 5-(2,3-dichlorophenyl)furan-2-yl moiety. Its E-configuration (trans geometry across the double bond) is critical for molecular interactions, particularly in biological systems.
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-18-8-4-7-17(20(18)23)19-10-9-16(27-19)11-15(12-24)21(26)25-13-14-5-2-1-3-6-14/h1-11H,13H2,(H,25,26)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCMJZYPRVIQGV-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Introduction of the Dichlorophenyl Group: The furan ring is then functionalized with a 2,3-dichlorophenyl group via a Friedel-Crafts acylation reaction.
Formation of the Prop-2-enamide Moiety: The cyano group is introduced through a Knoevenagel condensation reaction between the furan derivative and a cyanoacetic acid derivative.
Benzylation: Finally, the benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various benzyl-substituted derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.
- May serve as a lead compound for the development of new therapeutic agents.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide: can be compared with other cyano-substituted furan derivatives and benzyl-substituted amides.
Unique Features: The combination of the cyano group, dichlorophenyl group, and furan ring in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares a core scaffold with several derivatives, differing primarily in substituents on the amide nitrogen, aryl groups on the furan ring, and additional functional groups. Below is a detailed comparison based on structural, synthetic, and functional data.
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: The benzyl group in the target compound increases hydrophobicity compared to the ethoxyphenyl group in or the phenyl group in .
- Chlorine Positioning : The 2,3-dichlorophenyl group in the target compound may sterically hinder interactions compared to the 2,5-dichlorophenyl in AGK2, which aligns better with enzyme active sites.
Biological Activity
(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 434.3 g/mol. The compound features a furan ring substituted with dichlorophenyl groups, which may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and cyano groups have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) when tested using 2D and 3D cell culture methods. The results indicated that these compounds could inhibit cell proliferation effectively in vitro, with IC50 values ranging between 6.26 μM and 20.46 μM depending on the assay format used .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.48 | 2D |
| HCC827 | 6.26 | 2D |
| NCI-H358 | 20.46 | 3D |
This suggests that structural modifications on the furan ring can enhance the antitumor properties of these compounds.
Antimicrobial Activity
In addition to antitumor properties, some studies have indicated that derivatives of this compound exhibit antimicrobial activity. The mechanism appears to involve binding to DNA and inhibiting DNA-dependent enzymes, which is crucial for microbial growth and replication. The presence of halogen substituents (like chlorine) in the structure may enhance this activity by increasing the compound's affinity for target sites within microbial cells .
The proposed mechanism of action for this compound includes:
- DNA Binding : The compound is believed to intercalate into DNA structures, thereby disrupting normal cellular processes.
- Enzyme Inhibition : It inhibits various enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have shown that such compounds can induce cell cycle arrest at specific phases, further preventing cancer cell proliferation.
Case Studies
Several case studies have been conducted evaluating the efficacy of related compounds in vivo:
- In Vivo Efficacy Against Tumors : In a study involving immunosuppressed rat models, compounds similar to this compound demonstrated significant tumor reduction at submicromolar dosages .
- Safety Profile Assessment : Toxicology studies indicated that while effective against tumor cells, these compounds also affected normal fibroblast cells (MRC-5), suggesting a need for further optimization to reduce toxicity while maintaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
